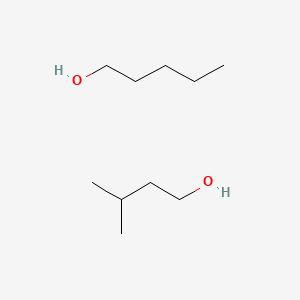

Pentanol-1 and 3-methylbutanol-1

Description

BenchChem offers high-quality Pentanol-1 and 3-methylbutanol-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanol-1 and 3-methylbutanol-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylbutan-1-ol;pentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H12O/c1-5(2)3-4-6;1-2-3-4-5-6/h5-6H,3-4H2,1-2H3;6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZBXUDPQJLMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO.CC(C)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94624-12-1 | |

| Record name | Pentanol, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Pentanol and 3-Methyl-1-butanol

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the chemical properties of two structural isomers, 1-pentanol and 3-methyl-1-butanol. While both are primary alcohols with the same molecular formula (C5H12O), their distinct structural arrangements lead to significant differences in their physical and chemical behaviors. Understanding these nuances is critical for applications ranging from solvent selection and reaction optimization to the development of new chemical entities in the pharmaceutical industry. This guide will delve into the structural disparities, analyze their impact on key physical properties, and explore their differential reactivity, providing a foundational understanding for laboratory and industrial applications.

Introduction: The Significance of Isomerism

In the realm of organic chemistry, isomerism plays a pivotal role in defining the characteristics of a molecule. Structural isomers, such as 1-pentanol and 3-methyl-1-butanol (also known as isoamyl alcohol), share the same molecular formula but differ in the connectivity of their atoms. This seemingly subtle distinction has profound implications for their intermolecular forces, steric profiles, and, consequently, their reactivity. For researchers and drug development professionals, a thorough grasp of these differences is essential for predicting molecular interactions, designing synthetic pathways, and optimizing purification processes.

Structural Analysis: The Root of Divergent Properties

The fundamental difference between 1-pentanol and 3-methyl-1-butanol lies in their carbon skeletons.

-

1-Pentanol possesses a linear, five-carbon chain with the hydroxyl (-OH) group attached to the terminal carbon. This unbranched structure allows for efficient packing of molecules and maximizes the surface area available for intermolecular interactions.

-

3-Methyl-1-butanol features a branched-chain structure, specifically an isopentyl group. The methyl group at the third carbon position introduces steric bulk near the hydroxyl group. This branching disrupts the regular packing of molecules and influences the accessibility of the reactive hydroxyl group.

Caption: Molecular Structures of 1-Pentanol and 3-Methyl-1-butanol.

Comparative Analysis of Physical Properties

The structural differences directly translate into observable variations in the physical properties of these two alcohols.

| Property | 1-Pentanol | 3-Methyl-1-butanol | Rationale for Difference |

| Molecular Weight ( g/mol ) | 88.15[1] | 88.15[2] | Identical molecular formula. |

| Boiling Point (°C) | 137-139[3] | 131-132[2] | The linear structure of 1-pentanol allows for stronger van der Waals forces due to a larger surface area of contact between molecules, requiring more energy to overcome. |

| Melting Point (°C) | -78[4][3] | -117.2[2] | The branched structure of 3-methyl-1-butanol disrupts the crystal lattice packing, making it more difficult to solidify and resulting in a lower melting point. |

| Density (g/mL at 20°C) | ~0.811[4] | ~0.81[2] | The densities are very similar, with minor variations attributable to molecular packing in the liquid state. |

| Solubility in Water (g/L at 20-25°C) | 22[4] | 25[5] | Both have limited solubility due to the hydrophobic five-carbon chain. The slightly higher solubility of 3-methyl-1-butanol may be attributed to the more compact shape of its hydrophobic portion.[6] |

| pKa | ~15.24 (Predicted)[7] | >14[5] | Both are weakly acidic, similar to other primary alcohols. The electronic effect of the methyl group in 3-methyl-1-butanol has a negligible impact on the acidity of the distant hydroxyl proton. |

Chemical Reactivity: A Tale of Two Isomers

Both 1-pentanol and 3-methyl-1-butanol are primary alcohols and thus undergo similar types of reactions. However, the rates and, in some cases, the outcomes of these reactions can differ due to steric effects.

Oxidation

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the strength of the oxidizing agent and the reaction conditions.[8]

-

Mild Oxidation: With a mild oxidizing agent such as pyridinium chlorochromate (PCC), both alcohols can be oxidized to their corresponding aldehydes (pentanal and 3-methylbutanal, respectively).[9]

-

Strong Oxidation: In the presence of a strong oxidizing agent like potassium permanganate (KMnO4) or chromic acid, both alcohols will be further oxidized to their respective carboxylic acids (pentanoic acid and 3-methylbutanoic acid).[8][10]

The branched structure of 3-methyl-1-butanol can introduce steric hindrance, potentially slowing down the rate of oxidation compared to the more accessible hydroxyl group of 1-pentanol.[11]

Caption: Generalized Oxidation Pathway for Primary Alcohols.

Esterification

Esterification, the reaction of an alcohol with a carboxylic acid to form an ester, is a fundamental reaction in organic synthesis. The Fischer esterification, catalyzed by a strong acid, is a common method.

-

1-Pentanol: Reacts readily with carboxylic acids. For example, its reaction with acetic acid yields pentyl acetate, which has a characteristic banana-like odor.[4]

-

3-Methyl-1-butanol: Also undergoes esterification. Its reaction with acetic acid produces isoamyl acetate, another common fragrance and flavor compound.

The steric hindrance from the methyl group in 3-methyl-1-butanol can slightly decrease the rate of esterification compared to 1-pentanol.[11][12]

Dehydration

The acid-catalyzed dehydration of alcohols leads to the formation of alkenes. The major product is typically governed by Zaitsev's rule, which states that the more substituted alkene will be the major product.

-

1-Pentanol: Dehydration primarily yields 1-pentene, with some formation of the more stable 2-pentene.

-

3-Methyl-1-butanol: Dehydration can lead to a mixture of products, with 3-methyl-1-butene being a likely major product. Rearrangements of the intermediate carbocation can also occur, leading to other isomeric alkenes. The steric environment around the hydroxyl group can influence the reaction pathway.[13]

Experimental Protocols

Determination of Boiling Point

Objective: To accurately measure and compare the boiling points of 1-pentanol and 3-methyl-1-butanol.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place 20 mL of the alcohol and a few boiling chips into the round-bottom flask.

-

Heating: Gradually heat the flask.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

-

Repeat: Perform the experiment in triplicate for each alcohol to ensure accuracy.

Comparative Solubility Analysis

Objective: To observe and quantify the solubility of 1-pentanol and 3-methyl-1-butanol in water.

Methodology:

-

Preparation: Prepare a series of test tubes each containing 5 mL of deionized water.

-

Addition of Alcohol: To each test tube, add a precise volume of the alcohol, starting from 0.1 mL and incrementally increasing the volume.

-

Observation: After each addition, vortex the test tube for 30 seconds and allow it to stand for 1 minute. Observe for the formation of a separate layer (immiscibility).

-

Quantification: The solubility limit is reached when a persistent second layer is observed. Record the maximum volume of alcohol that completely dissolves in the water.

-

Temperature Control: Ensure the experiment is conducted at a constant temperature, as solubility is temperature-dependent.

Conclusion

The comparative analysis of 1-pentanol and 3-methyl-1-butanol underscores the critical role of molecular structure in determining chemical properties. While both are C5 primary alcohols, the linear nature of 1-pentanol leads to a higher boiling point due to more effective intermolecular forces, whereas the branched structure of 3-methyl-1-butanol results in a lower melting point due to disrupted crystal packing. In terms of reactivity, both undergo typical primary alcohol reactions, but the steric hindrance in 3-methyl-1-butanol can influence reaction rates. For scientists and researchers, a nuanced understanding of these isomeric differences is paramount for informed decision-making in experimental design, solvent selection, and the synthesis of novel compounds.

References

- Vertex AI Search. (n.d.). Understanding the Chemical Properties and Hazards of 3-Methyl-1-butanol.

-

PubChem. (n.d.). 1-Pentanol. Retrieved from [Link]

-

PubChem. (n.d.). 3-METHYLBUTANOL. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Pentanol. Retrieved from [Link]

-

Scent.vn. (n.d.). 1-Pentanol CAS# 71-41-0. Retrieved from [Link]

-

Regulations.gov. (2018, January 22). 1-Pentanol | C5H12O - PubChem. Retrieved from [Link]

-

Oreate AI Blog. (2026, February 19). Beyond the Alcohol: Unpacking the Oxidation Products of 1-Pentanol. Retrieved from [Link]

-

Fiveable. (2025, August 15). Alcohol Structure-Reactivity Relationships. Retrieved from [Link]

-

Gasmet.com.hk. (n.d.). 1-Pentanol. Retrieved from [Link]

-

Sunrise Group. (n.d.). 1-Pentanol. Retrieved from [Link]

-

Stenutz. (n.d.). 3-methyl-1-butanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butanol, 3-methyl- (CAS 123-51-3). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Pentanol (CAS 71-41-0). Retrieved from [Link]

-

Oreate AI Blog. (2026, February 19). Beyond the Bottle: Unpacking the Oxidation Journey of 1-Pentanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of steric hindrance and π electrons on alcohol self-association. Retrieved from [Link]

-

Study.com. (n.d.). Pentanol | Boiling Point, Properties & Uses. Retrieved from [Link]

-

Quora. (2022, October 20). How to do the oxidation of 1-pentanol, 2-methyl-1-butanol and 3-methyl-1-butanol to an aldehyde. Retrieved from [Link]

-

RSC Publishing. (n.d.). Effect of steric hindrance and π electrons on alcohol self-association. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 1-Pentanol (FDB008230). Retrieved from [Link]

-

Alkemist Pakistan. (n.d.). 1-Pentanol (n-Pentanol). Retrieved from [Link]

-

WebQC.org. (n.d.). 1-pentanol. Retrieved from [Link]

-

Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]

-

ResearchGate. (2026, January 27). A Solvent-free Oxidation of 1-Pentanol to Pentanoic Acid for the Undergraduate Organic Laboratory. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Butanol, 3-methyl-. Retrieved from [Link]

-

MSU chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]

-

YouTube. (2020, October 27). Oxidation of Pentan 1 ol. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). 1-Pentanol (YMDB01470). Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Butanol, 3-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). Isoamyl Alcohol. Retrieved from [Link]

Sources

- 1. 1-Pentanol | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. 1-Pentanol - Alcohol - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 4. 1-Pentanol - Wikipedia [en.wikipedia.org]

- 5. 3-Methyl-1-butanol CAS#: 123-51-3 [m.chemicalbook.com]

- 6. zhishangchem.com [zhishangchem.com]

- 7. 1-Pentanol CAS#: 71-41-0 [m.chemicalbook.com]

- 8. Beyond the Bottle: Unpacking the Oxidation Journey of 1-Pentanol - Oreate AI Blog [oreateai.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. fiveable.me [fiveable.me]

- 12. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]

- 13. Alcohol Reactivity [www2.chemistry.msu.edu]

Thermodynamic Stability and Combustion Kinetics of Pentanol Isomers: A Guide for Process Safety and Energy Applications

Executive Summary

The thermodynamic stability and combustion kinetics of pentanol isomers represent a critical intersection of energy science and pharmaceutical process engineering. As "next-generation" biofuels, pentanols offer high energy density and low hygroscopicity. Simultaneously, in drug development and active pharmaceutical ingredient (API) synthesis, branched pentanols (such as 3-methyl-1-butanol, or iso-pentanol) are heavily utilized as high-value extraction solvents.

Understanding the thermal decomposition, bond dissociation energies (BDEs), and autoignition characteristics of these isomers is not merely an academic exercise—it is a fundamental requirement for Process Safety Management (PSM). This guide synthesizes recent kinetic modeling and experimental shock-tube data to provide a comprehensive framework for predicting the thermodynamic stability of pentanol isomers under extreme conditions.

Thermodynamic Fundamentals: Structure-Stability Relationships

The macroscopic combustion behavior of a solvent is dictated by its microscopic quantum chemistry. The position of the hydroxyl (-OH) group and the degree of carbon-chain branching fundamentally alter the molecule's thermodynamic stability.

The electron-withdrawing nature of the hydroxyl moiety significantly weakens the adjacent secondary C–H bonds (in the α position) compared to typical alkanes[1]. Conversely, the O–H bond itself remains highly stable, meaning unimolecular scission of the O–H bond rarely initiates combustion.

Table 1: Key Thermodynamic Properties of Select Pentanol Isomers

Note: Values are derived from high-level composite quantum chemistry methods (e.g., CBS-QB3).

| Isomer | Structure Type | Enthalpy of Formation ( ΔfH298∘ ) | α -C–H BDE | O–H BDE |

| 1-Pentanol (n-pentanol) | Linear Primary | -71.90 kcal/mol | ~95.3 kcal/mol | ~105.0 kcal/mol[1] |

| 3-Methyl-1-butanol (iso-pentanol) | Branched Primary | -71.88 kcal/mol[2] | ~95.0 kcal/mol | ~105.0 kcal/mol[1] |

Causality in Stability: The high O-H BDE (~105 kcal/mol) ensures that early-stage thermal degradation is dominated by hydrogen abstraction at the carbon backbone rather than hydroxyl cleavage[1]. Branched isomers generally exhibit higher activation energies for ignition compared to their linear counterparts due to the steric hindrance protecting vulnerable C-H bonds and the thermodynamic stability of the resulting branched radical intermediates[3].

Experimental Methodologies: Validating Kinetic Stability

To accurately model thermal runaway or engine combustion, kineticists rely on Ignition Delay Time (IDT) measurements. The high-pressure shock tube is the gold standard for this, as it isolates chemical kinetics from fluid dynamics and transport phenomena.

Protocol 1: High-Pressure Shock Tube Measurement of Ignition Delay Time

This protocol outlines the methodology for measuring the IDT of pentanol/air mixtures at pressures of 10–60 bar and temperatures of 700–1500 K[4],[3].

-

Mixture Preparation (Manometric Method):

-

Action: Prepare the pentanol/O2/diluent (e.g., Argon) mixture in a heated stainless steel mixing tank using high-precision capacitance manometers.

-

Causality: Pentanols possess relatively low vapor pressures. Heating the manifold prevents condensation, while manometric mixing ensures a mathematically exact equivalence ratio ( ϕ ). IDT is exponentially sensitive to local stoichiometry; slight deviations can invalidate kinetic models.

-

-

Vacuum Evacuation:

-

Action: Evacuate the driven section of the shock tube to a high vacuum ( <10−5 Torr) using a turbomolecular pump.

-

Causality: Trace impurities (especially residual oxygen or radical scavengers) can prematurely initiate or quench chain-branching reactions, skewing the thermodynamic data.

-

-

Shock Wave Generation:

-

Action: Pressurize the driver section with Helium until the calibrated polycarbonate/aluminum diaphragm ruptures.

-

Causality: The rupture generates a supersonic incident shock wave that reflects off the end-wall, compressing and heating the test gas to the target thermodynamic state ( T5,P5 ) almost instantaneously ( <1μs ).

-

-

Data Acquisition & IDT Determination:

-

Action: Record the pressure profile via sidewall piezoelectric transducers and monitor OH* radical emission at 306 nm using a photomultiplier tube.

-

Causality: The sharp spike in OH* emission, coupled with a sudden pressure rise, definitively marks the onset of hot ignition. The time delta between shock reflection and this spike is the IDT.

-

-

Self-Validation Check:

-

System Integrity: Prior to testing pentanol, conduct a baseline run using a well-characterized argon/methane mixture. Compare the measured incident shock velocity against theoretical Rankine-Hugoniot relations. A match within 1% validates the absence of leaks, sensor lag, or boundary layer interference.

-

Workflow of shock tube experiments for measuring ignition delay times.

Reaction Pathways and Computational Kinetic Modeling

Experimental data must be paired with theoretical reaction mechanisms. The decomposition of pentanol isomers follows two primary, temperature-dependent pathways: unimolecular decomposition and bimolecular hydrogen abstraction[3].

Protocol 2: Computational Modeling via RRKM/Master Equation

-

Geometry Optimization:

-

Action: Utilize composite methods like CBS-QB3 or G4 to optimize the geometries of the pentanol isomer, transition states, and products,[3].

-

Causality: Standard Density Functional Theory (DFT) often lacks the sub-chemical accuracy ( <1−2 kcal/mol) required to accurately predict barrier heights for C-C bond scission.

-

-

Frequency Calculation:

-

Action: Compute vibrational frequencies to derive Zero-Point Energies (ZPE) and partition functions.

-

Causality: These parameters are strictly necessary to calculate macroscopic thermodynamic properties (Enthalpy, Entropy, Heat Capacity) via statistical mechanics.

-

-

Rate Constant Calculation:

-

Action: Apply Rice-Ramsperger-Kassel-Marcus (RRKM) theory and solve the master equation using software like ChemRate or MultiWell.

-

Causality: Unimolecular reactions exhibit pressure-dependent "fall-off" behavior. RRKM theory accurately scales the rate constants across the broad pressure regimes (1–60 bar) relevant to both industrial reactors and combustion engines.

-

-

Self-Validation Check:

-

Thermodynamic Grounding: Compare the computationally derived standard enthalpy of formation ( ΔfH298∘ ) against established experimental databases (e.g., NIST-JANAF). For example, the calculated ΔfH298∘ of 3-methyl-1-butanol should be approximately -71.88 kcal/mol[2]. A deviation of <1 kcal/mol validates the chosen basis set.

-

Primary high- and low-temperature oxidation pathways for pentanol isomers.

Isomeric Effects on Ignition Delay and Process Safety

The structural arrangement of the carbon backbone drastically alters a solvent's propensity for autoignition. Experimental studies reveal a distinct hierarchy in the activation energy and Ignition Delay Times among pentanol isomers. The IDT increases in the following order: n-pentanol < 2-methyl-2-butanol < isopentanol [3].

Implications for Drug Development and Chemical Scale-Up

For pharmaceutical scientists and chemical engineers, this hierarchy is highly actionable. When selecting an extraction solvent for API synthesis, a longer IDT and higher activation energy equate to a wider safety margin against thermal runaway.

If a reactor cooling system fails, the kinetic models dictate whether the solvent will passively boil off or undergo spontaneous autoignition. Because isopentanol (3-methyl-1-butanol) resists unimolecular decomposition better than its linear counterpart (n-pentanol)[5], it provides a superior thermodynamic buffer, influencing the necessary sizing for emergency venting systems and rupture disks.

References

-

A comprehensive experimental and modeling study of iso-pentanol combustion. ResearchGate.[Link]

-

Laminar Flame Speeds of Pentanol isomers: an Experimental and Modeling study. CAPRYSSES.[Link]

-

Combustion of n-C3–C6 linear alcohols: An experimental and kinetic modeling study. University of Galway.[Link]

-

Thermal Decomposition of 1-Pentanol and Its Isomers: A Theoretical Study. Physical Chemistry Laboratory Server (UOA).[Link]

-

Combustion Characteristics of C5 Alcohols and a Skeletal Mechanism for Homogeneous Charge Compression Ignition Combustion Simulation. KAUST Repository.[Link]

-

Reduced Kinetic Mechanism for Modeling High-Temperature Ignition and Flames for n-Pentanol. National Institutes of Health (NIH).[Link]

-

Theoretical studies and anharmonic effect analysis on the reaction mechanism of 3-methyl-1-butanol with OH radical. AIP Publishing.[Link]

Sources

Biosynthetic Origins and Analytical Quantification of 3-Methylbutan-1-ol in Fusel Oils: A Technical Guide

Executive Summary

Fusel oils are complex, volatile byproducts of alcoholic fermentation, primarily comprising higher aliphatic alcohols. Among these, 3-methylbutan-1-ol (commonly known as isoamyl alcohol) is the most abundant constituent, playing a critical role in flavor chemistry, solvent manufacturing, and pharmaceutical synthesis. For researchers and drug development professionals, understanding the precise biosynthetic origins of this compound and mastering its analytical quantification is essential for process optimization and quality control. This whitepaper elucidates the dual metabolic pathways responsible for the natural occurrence of 3-methylbutan-1-ol and provides a self-validating, step-by-step protocol for its extraction and quantification using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Biochemical Mechanisms of Natural Occurrence

The natural occurrence of 3-methylbutan-1-ol in fusel oils is strictly tied to yeast (Saccharomyces cerevisiae) metabolism during fermentation. Its synthesis is driven by two distinct biochemical routes: the catabolic Ehrlich pathway and the anabolic pathway .

The Catabolic Route: The Ehrlich Pathway

The primary source of 3-methylbutan-1-ol during fermentation is the degradation of the exogenous branched-chain amino acid L-leucine [1]. When free amino nitrogen (FAN) is abundant in the fermentation medium, yeast cells internalize L-leucine and subject it to a three-step catabolic breakdown:

-

Transamination: L-leucine is converted to its corresponding α-keto acid, α-ketoisocaproate, catalyzed by branched-chain amino acid aminotransferases (BAT1 in the mitochondria and BAT2 in the cytoplasm).

-

Decarboxylation: α-ketoisocaproate is decarboxylated by pyruvate decarboxylase enzymes (PDC1, PDC5, PDC6) to yield isovaleraldehyde.

-

Reduction: The aldehyde is finally reduced to 3-methylbutan-1-ol by alcohol dehydrogenases (ADH), a step that concurrently regenerates NAD+ to maintain the cellular redox balance [2].

The Anabolic Route: De Novo Synthesis

When exogenous amino acids are depleted, yeast synthesizes higher alcohols directly from sugars [3]. Through glycolysis, glucose is converted to pyruvate, which subsequently enters the branched-chain amino acid biosynthesis pathway. Pyruvate is enzymatically converted into α-ketoisocaproate. Instead of being converted into L-leucine for protein synthesis, a portion of this α-keto acid pool is diverted into the Ehrlich pathway's decarboxylation and reduction steps, generating 3-methylbutan-1-ol as a metabolic byproduct.

Caption: Dual biosynthetic pathways (catabolic and anabolic) of 3-methylbutan-1-ol in yeast.

Quantitative Profiling of Fusel Oil Composition

The yield of fusel oil typically ranges from 1 to 11 liters per 1,000 liters of produced ethanol, highly dependent on the fermentation temperature, yeast strain, and nitrogen availability [4]. The composition is dominated by isoamyl alcohols, which dictate the physical properties and downstream separation challenges of the mixture.

Table 1: Typical Quantitative Composition of Fusel Oil Alcohols

| Component | Typical Concentration Range (wt. %) | Primary Biosynthetic Precursor |

| Isoamyl alcohol (3-methylbutan-1-ol) | 60.0 - 80.0% | L-Leucine / Pyruvate |

| Isobutanol (2-methylpropan-1-ol) | 15.0 - 25.0% | L-Valine |

| n-Propanol (Propan-1-ol) | 4.0 - 7.0% | α-Ketobutyrate |

| Active amyl alcohol (2-methylbutan-1-ol) | Traces - 5.0% | L-Isoleucine |

Note: Data synthesized from standard agricultural distillery raw spirit analyses [4].

Analytical Methodology: Isolation and Quantification

To accurately quantify 3-methylbutan-1-ol in complex fusel oil matrices, researchers must employ a methodology that isolates the volatile fraction without introducing liquid matrix interferences. Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the gold standard [5].

Causality and Self-Validation in Experimental Design

-

The Salting-Out Effect: Adding NaCl to the sample decreases the solubility of organic compounds in the aqueous phase. This thermodynamic shift drives 3-methylbutan-1-ol into the headspace, maximizing the partition coefficient and drastically lowering the limit of detection (LOD).

-

Bipolar Fiber Selection: A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is chosen because its mixed-polarity coating effectively captures both polar low-molecular-weight alcohols and non-polar trace esters.

-

Self-Validating Internal Standard: The addition of a known concentration of 2-octanol prior to equilibration acts as a self-validating mechanism. Any matrix effects, variations in fiber adsorption, or thermal desorption inefficiencies will proportionally affect both the analyte and the internal standard, allowing for precise relative recovery calculations.

Step-by-Step HS-SPME-GC-MS Protocol

Step 1: Sample Preparation & Matrix Modification

-

Dilute the fusel oil or fermentation sample 1:80 with ultrapure water to prevent column overloading.

-

Transfer 5.0 mL of the diluted sample into a 20 mL sterile headspace vial.

-

Add 2.0 g of analytical-grade NaCl to saturate the solution (salting-out effect).

-

Spike the sample with 10 μL of 1,000 mg/L 2-octanol (in methanol) as the internal standard. Seal the vial immediately with a PTFE-faced silicone septum.

Step 2: Headspace Equilibration & Extraction

-

Place the vial in a thermostatic agitator set to 50 °C and agitate at 500 rpm for 15 minutes to reach vapor-liquid equilibrium.

-

Insert a pre-conditioned 50/30 μm DVB/CAR/PDMS SPME fiber through the septum into the headspace.

-

Expose the fiber for exactly 30 minutes at 50 °C without agitation to allow volatile adsorption.

Step 3: Thermal Desorption & GC Separation

-

Retract the fiber and immediately insert it into the GC injection port.

-

Desorb the analytes at 230 °C for 2 minutes in splitless mode.

-

Separate the compounds using a capillary column (e.g., Rtx-5MS or DB-Wax, 30 m × 0.25 mm, 0.25 μm film thickness) with Helium as the carrier gas (1.0 mL/min).

-

Oven Program: Initial hold at 50 °C for 2 min, ramp at 4 °C/min to 200 °C, then ramp at 10 °C/min to 230 °C, holding for 5 minutes.

Step 4: Mass Spectrometry Detection

-

Operate the MS in electron impact (EI) mode at 70 eV.

-

Set the ion source temperature to 230 °C and the transfer line to 260 °C.

-

Identify 3-methylbutan-1-ol by comparing its mass fragmentation pattern (m/z) and retention index against the NIST library and authentic standards.

Caption: Step-by-step HS-SPME-GC-MS analytical workflow for quantifying fusel oil volatiles.

Conclusion

The natural occurrence of 3-methylbutan-1-ol in fusel oils is a highly regulated biochemical process dictated by yeast amino acid and sugar metabolism. For industrial and pharmaceutical applications, leveraging the Ehrlich and anabolic pathways allows for the predictive modeling of fusel oil yields. Furthermore, employing rigorous, self-validating analytical frameworks like HS-SPME-GC-MS ensures that researchers can achieve highly reproducible quantification, mitigating matrix-induced variabilities inherent to complex fermentation broths.

References

-

Yeast Bioflavoring in Beer: Complexity Decoded and Built up Again Source: MDPI URL:[Link]

-

The impact of nitrogen on yeast fermentation and wine quality Source: SciELO URL:[Link]

-

Synthesis of higher alcohols during alcoholic fermentation of rye mashes Source: Lodz University of Technology URL:[Link]

-

Hybrid Process Flow Diagram for Separation of Fusel Oil into Valuable Components Source: MDPI URL:[Link]

-

Elucidation of Flavor Profile Dynamics in Tea-Flavor Baijiu During Long-Term Storage Using Sensory Evaluation, Electronic Nose, HS-GC-IMS, and HS-SPME-GC-MS Source: MDPI URL:[Link]

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Vapor Pressure and Volatility of 1-Pentanol

Introduction: Understanding the Physicochemical Behavior of 1-Pentanol

1-Pentanol, also known as n-pentanol or n-amyl alcohol, is a primary alcohol with the formula C5H12O.[1][2] It presents as a colorless liquid with a characteristic aroma.[1][3] In the pharmaceutical and chemical industries, 1-pentanol is a versatile and crucial compound, serving as a solvent for a variety of organic compounds and as an intermediate in the synthesis of esters and other molecules.[4][5][6] Its utility in reaction media, extraction processes, and purification steps is well-established.[4] Furthermore, its role extends to the formulation of pharmaceutical products like creams and lotions, and it is a key component in the flavor and fragrance industry.[6][7]

A thorough understanding of the vapor pressure and volatility of 1-pentanol is paramount for its safe and effective use. Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. Volatility, a closely related property, describes the tendency of a substance to vaporize. For researchers, scientists, and drug development professionals, these characteristics influence a wide range of applications, from reaction kinetics and distillation purification to formulation stability and safety protocols. This guide provides a detailed examination of the vapor pressure and volatility of 1-pentanol, grounded in its fundamental physicochemical properties and supported by experimental data and established methodologies.

The Molecular Basis of 1-Pentanol's Volatility: Intermolecular Forces

The vapor pressure and volatility of a substance are direct consequences of the strength of the intermolecular forces between its molecules. In the case of 1-pentanol, three primary types of intermolecular forces are at play:

-

Hydrogen Bonding: This is the most dominant and significant intermolecular force in 1-pentanol. The presence of the hydroxyl (-OH) group allows for the formation of strong hydrogen bonds between adjacent 1-pentanol molecules.[8] This strong attraction requires a substantial amount of energy to overcome, which in turn lowers the compound's volatility and vapor pressure compared to non-polar molecules of similar molecular weight.

-

Dipole-Dipole Interactions: The carbon-oxygen and oxygen-hydrogen bonds in the hydroxyl group are polar, creating a permanent dipole moment in the 1-pentanol molecule.[8] These permanent dipoles lead to attractive forces between the positive end of one molecule and the negative end of another.

-

London Dispersion Forces: These are the weakest of the intermolecular forces and are present in all molecules. They arise from temporary fluctuations in the electron cloud, creating instantaneous dipoles. While weaker than hydrogen bonds and dipole-dipole forces, they contribute to the overall intermolecular attractions.

The collective effect of these forces, particularly the strong hydrogen bonding, dictates the physical properties of 1-pentanol, including its relatively high boiling point and moderate volatility.

Physicochemical Properties of 1-Pentanol

A summary of the key physicochemical properties of 1-pentanol is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C5H12O | [1] |

| Molar Mass | 88.15 g/mol | [1][3] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Characteristic, fusel-like | [3] |

| Density | 0.811 g/cm³ at 20°C | [1][9] |

| Melting Point | -78 °C to -79 °C | [1][9] |

| Boiling Point | 137 to 139 °C | [1] |

| Solubility in Water | 22 g/L to 27 g/L at 20°C | [1][9] |

| Flash Point | 33°C to 43°C (closed cup) | [10][11] |

| Vapor Pressure | 200 Pa (0.002 bar) at 20°C | [1] |

Vapor Pressure Characteristics of 1-Pentanol

The vapor pressure of 1-pentanol is highly dependent on temperature. As the temperature increases, the kinetic energy of the molecules increases, allowing a greater fraction of them to overcome the intermolecular forces and escape into the vapor phase, thus increasing the vapor pressure.

Vapor Pressure of 1-Pentanol at Various Temperatures

| Temperature (°C) | Vapor Pressure (kPa) |

| 20 | 0.2 |

| 40 | 0.8 |

| 60 | 2.5 |

| 80 | 6.7 |

| 100 | 15.5 |

| 120 | 32.7 |

| 138 | 101.3 (Boiling Point) |

Note: Values are derived from Antoine equation parameters and may be approximate.

Modeling Vapor Pressure: The Antoine Equation

The relationship between vapor pressure and temperature can be accurately modeled using the Antoine equation:

log₁₀(P) = A − (B / (T + C))

Where:

-

P is the vapor pressure (typically in bar or mmHg)

-

T is the temperature (in Kelvin or Celsius)

-

A, B, and C are empirically derived constants specific to the substance.

For 1-pentanol, the following Antoine equation parameters have been reported by the National Institute of Standards and Technology (NIST)[12][13]:

-

In the temperature range of 307.1 K to 411 K:

-

A = 4.68277

-

B = 1492.549

-

C = -91.621 (P in bar, T in Kelvin)

-

-

In the temperature range of 347.91 K to 429.13 K:

-

A = 4.32418

-

B = 1297.689

-

C = -110.669 (P in bar, T in Kelvin)

-

It is crucial for researchers to use the parameters that correspond to the specific temperature range of their application for accurate predictions.

Volatility Profile of 1-Pentanol

Volatility is a qualitative measure of how readily a substance vaporizes. As a direct consequence of its vapor pressure, 1-pentanol is considered to have low to moderate volatility at room temperature.[6] Its flash point, the lowest temperature at which its vapors will ignite in the presence of an ignition source, is reported to be between 33°C and 43°C.[10][11] This classifies 1-pentanol as a flammable liquid, and above this temperature, explosive vapor-air mixtures can form.[10]

The enthalpy of vaporization (ΔHvap), which is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, is a key indicator of volatility. For 1-pentanol, the enthalpy of vaporization is approximately 44.83 kJ/mol.[3]

Experimental Determination of Vapor Pressure: A Static Method Protocol

The vapor pressure of a pure liquid like 1-pentanol can be determined using various experimental techniques. The static method is a common and reliable approach.

Principle of the Static Method

The static method involves placing the substance in a closed, evacuated container and measuring the pressure of the vapor in equilibrium with the liquid at a constant, known temperature.

Experimental Workflow Diagram

Caption: Workflow for the static method of vapor pressure determination.

Step-by-Step Protocol

-

Sample Preparation: The 1-pentanol sample must be thoroughly degassed to remove any dissolved air or other volatile impurities that could contribute to the measured pressure. This is typically achieved by several freeze-pump-thaw cycles.

-

Apparatus Setup:

-

A sample of the degassed 1-pentanol is introduced into a thermostated vessel connected to a pressure measuring device (e.g., a mercury or digital manometer) and a vacuum line.

-

The apparatus is evacuated to a high vacuum to remove all air.

-

-

Equilibration:

-

The vessel containing the 1-pentanol is immersed in a constant-temperature bath (e.g., a water or oil bath) set to the desired temperature.

-

The system is allowed to reach thermal and phase equilibrium, which is indicated by a stable pressure reading. Vigorous stirring of the liquid phase can help accelerate this process.[14]

-

-

Data Collection:

-

Once the pressure reading is constant, the vapor pressure and the corresponding temperature are recorded.

-

-

Repeatability:

-

The temperature of the bath is changed to a new setpoint, and the system is allowed to re-equilibrate.

-

The vapor pressure is measured at several different temperatures to generate a vapor pressure curve.

-

-

Data Analysis: The collected data of vapor pressure versus temperature can be plotted and fitted to a model such as the Antoine equation to determine the constants.

Implications for Pharmaceutical and Research Applications

The vapor pressure and volatility of 1-pentanol are critical considerations in its various applications:

-

Solvent in Synthesis and Extraction: In reactions performed at elevated temperatures, the vapor pressure of 1-pentanol will contribute to the total pressure within the reaction vessel. This must be accounted for to ensure the safety and integrity of the equipment. During solvent removal by rotary evaporation, the temperature and vacuum applied are chosen based on 1-pentanol's vapor pressure curve to achieve efficient and controlled evaporation.

-

Drug Formulation: In topical formulations such as creams and ointments, the volatility of 1-pentanol can influence the drying time, skin feel, and the delivery of the active pharmaceutical ingredient (API).[6]

-

Purity Analysis: Gas chromatography, a common technique for assessing the purity of 1-pentanol, relies on the compound's volatility to allow it to be carried through the column in the gas phase.

Safety and Handling Considerations

The flammability and volatility of 1-pentanol necessitate strict safety protocols.

-

Flammability: 1-Pentanol is a flammable liquid.[10] It should be kept away from open flames, sparks, and other sources of ignition.[15] Above its flashpoint, explosive vapor-air mixtures can form, requiring the use of well-ventilated areas, closed systems, and explosion-proof electrical equipment.[10]

-

Inhalation Hazard: The vapor of 1-pentanol can be absorbed into the body through inhalation and may cause irritation to the respiratory tract, as well as effects on the central nervous system, leading to symptoms such as coughing, dizziness, and drowsiness.[10][11] Adequate ventilation or respiratory protection should be used when handling the substance.

-

Skin and Eye Contact: 1-Pentanol can cause irritation to the skin and eyes.[11][16] Prolonged or repeated skin contact may lead to dermatitis.[11] The use of appropriate personal protective equipment, including gloves and safety goggles, is essential.[10]

-

Storage: 1-Pentanol should be stored in a cool, dry, and well-ventilated area, away from strong oxidants and other incompatible materials.[10][15] Containers should be kept tightly closed.[15]

Conclusion

The vapor pressure and volatility of 1-pentanol are fundamental physicochemical properties that are intrinsically linked to its molecular structure, particularly the presence of a hydroxyl group capable of strong hydrogen bonding. A comprehensive understanding of these characteristics, supported by empirical data and predictive models like the Antoine equation, is indispensable for researchers, scientists, and drug development professionals. This knowledge enables the optimization of experimental and manufacturing processes, ensures the quality and stability of formulations, and, most importantly, underpins the safe handling and use of this versatile chemical.

References

- Brainly. (2019, August 29). What type(s) of intermolecular forces exist between two molecules of 1-pentanol?

- NINGBO INNO PHARMCHEM CO.,LTD. Discovering 1-Pentanol: Properties and Benefits for Pharmaceutical Synthesis.

- Study.com. Is 1-pentanol an ionic, molecular nonpolar, or molecular polar compound?

- Nordmann. 1-Pentanol.

- Wikipedia. 1-Pentanol.

- Zhongda International Exp.And Imp. (2025, June 6).

- Cognitive Market Research. (2026, January 15). 1-Pentanol Market will grow at a CAGR of 6.

- International Labour Organiz

- Fisher Scientific.

- ChemCeed. Amyl Alcohol (Primary) (1-Pentanol), Reagent, ACS.

- PubChem. 1-Pentanol.

- NIST.

- Thermo Fisher Scientific. (2025, September 7).

- INCHEM. (2023, March 19). ICSC 0535 - 1-PENTANOL.

- Quora. (2017, September 4).

- Pilgaard, M. (2016, July 19). 1-Pentanol: Physical properties. Michael Pilgaard's Web Chemistry.

- NIST Chemistry WebBook. 1-Pentanol.

- Regulations.gov. (2018, January 22). 1-Pentanol | C5H12O - PubChem.

- Cheméo. Chemical Properties of 1-Pentanol (CAS 71-41-0).

- NIST. 1-Pentanol, 2-methyl-.

- UKEssays. (2020, May 18). Role of Intermolecular Forces on Compound Boiling Points.

- Chegg.com. (2015, May 7). Solved The compound 1-pentanol has an enthalpy of | Chegg.com.

- INCHEM. ICSC 0535 - 1-PENTANOL.

- NIST.

- ACS Publications. (2004, March 23). Heat Capacities and Derived Thermodynamic Functions of 1-Propanol between 10 K and 350 K and of 1-Pentanol between 85 K and 370 K.

- ACS Publications. (2010, May 21). Vapor Pressures of Alcohol−Gasoline Blends. Energy & Fuels.

- Canadian Science Publishing. Measurement of the vapor pressure of methanol-n-decanol and ethanol-n-decanol mixtures.

- NIST.

- myExperiment. Download.

- You-iggy. (2023, March 19). 1-Pentanol.

- ResearchGate. (PDF) Vapor Pressures Measurements and Predictions for Alcohol-Gasoline Blends.

- Journal of Chemical & Engineering Data.

- Scribd. Vapour Pressures of Alcohols Study.

- Stenutz. 1-pentanol.

- Sciencemadness Wiki. (2022, July 27). Pentanol.

- FooDB. (2010, April 8). Showing Compound 1-Pentanol (FDB008230).

Sources

- 1. 1-Pentanol - Wikipedia [en.wikipedia.org]

- 2. Pentanol - Sciencemadness Wiki [sciencemadness.org]

- 3. 1-Pentanol | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 1-Pentanol (71-41-0) at Nordmann - nordmann.global [nordmann.global]

- 6. zhongdachemical.com [zhongdachemical.com]

- 7. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 8. homework.study.com [homework.study.com]

- 9. 1-Pentanol: Physical properties | Michael Pilgaard's Web Chemistry [pilgaard.info]

- 10. 1PENTANOL [training.itcilo.org]

- 11. ICSC 0535 - 1-PENTANOL [chemicalsafety.ilo.org]

- 12. 1-Pentanol [webbook.nist.gov]

- 13. 1-Pentanol [webbook.nist.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. employees.delta.edu [employees.delta.edu]

The Role of 3-Methylbutanol-1 as a Quorum Sensing Signaling Molecule: Mechanisms, Methodologies, and Applications

The Biochemical Paradigm of Fungal Quorum Sensing

Quorum sensing (QS) is a sophisticated mechanism of intercellular communication that allows microbial populations to coordinate gene expression and behavior in a cell-density-dependent manner. While QS was initially discovered in bacteria (mediated by molecules like N-acyl homoserine lactones), it is now recognized as a ubiquitous regulatory system in eukaryotic microbes, particularly fungi. In pathogenic and industrial yeasts, QS governs critical phenotypic transitions, including biofilm formation, virulence factor secretion, and morphogenetic switching between unicellular yeast and filamentous hyphae[1].

While farnesol and tyrosol are the most extensively characterized fungal quorum-sensing molecules (QSMs), short-chain fusel alcohols have emerged as critical regulators of morphogenesis[2]. Specifically, 3-methylbutanol-1 (commonly known as isoamyl alcohol) acts as a potent signaling molecule[2]. Synthesized via the Ehrlich pathway during the catabolism of the branched-chain amino acid L-leucine, 3-methylbutanol-1 serves a dual identity: it is both a metabolic byproduct of nitrogen scavenging and a density-dependent autoinducer that triggers hyperfilamentation and architectural stabilization in fungal populations[3].

Mechanistic Action: Signal Transduction and Morphogenesis

The signaling cascade initiated by 3-methylbutanol-1 fundamentally alters the morphological trajectory of the cell. The precise mechanism varies significantly depending on the fungal species, highlighting the evolutionary adaptability of fusel alcohol signaling.

In budding yeast (Saccharomyces cerevisiae) and the opportunistic pathogen Candida albicans, the accumulation of 3-methylbutanol-1 in the extracellular environment stimulates the cyclic AMP (cAMP) dependent protein kinase A (PKA) pathway[3]. This stimulation indirectly promotes the transcriptional activation of adhesin genes, most notably FLO11[3]. The Flo11p cell-surface glycoprotein is essential for cell-cell adhesion, pseudohyphal growth, and the maturation of architecturally stable biofilms[3].

Conversely, in the dimorphic fungus Ophiostoma ulmi (the causative agent of Dutch elm disease), 3-methylbutanol-1 exerts a suppressive effect on hyphal growth. The accumulation of this fusel alcohol blocks germ tube formation, forcing a morphogenetic shift from invasive mycelia back to the yeast form[4]. This demonstrates that 3-methylbutanol-1 can act as either a positive or negative regulator of filamentation depending on the ecological niche and genetic wiring of the organism.

Fig 1: Biosynthesis and cAMP-PKA signaling cascade of 3-methylbutanol-1 in yeast.

Quantitative Thresholds and Phenotypic Responses

Unlike farnesol, which typically triggers responses at low micromolar concentrations, fusel alcohols like 3-methylbutanol-1 require higher physiological thresholds (often in the millimolar range) to induce morphogenetic switching. This reflects their origin as bulk metabolic byproducts. The table below summarizes the comparative phenotypic impacts across key species.

| Organism | Target Pathway/Gene | Concentration Threshold | Phenotypic Response | QSM Role |

| Saccharomyces cerevisiae | cAMP-PKA / FLO11 | ~1 - 5 mM | Hyperfilamentation, biofilm maturation | Autoinducer of pseudohyphal growth |

| Candida albicans | cAMP-PKA | ~2 - 10 mM | Enhances morphogenetic switching | Synergistic QSM (with tryptophol) |

| Ophiostoma ulmi | Dimorphism regulation | > 50% suppression threshold | Suppresses germ tube formation | Negative regulator of mycelial growth |

Self-Validating Experimental Protocols

To rigorously investigate 3-methylbutanol-1, researchers must decouple its role as a signaling molecule from its presence as a generic carbon/nitrogen byproduct. The following methodologies are designed as self-validating systems, incorporating strict causality and mutant controls.

Fig 2: Self-validating experimental workflow for QSM quantification and phenotypic validation.

Protocol A: Extraction and GC-MS Quantification

Causality & Rationale: To accurately quantify 3-methylbutanol-1, cell-free supernatants must be extracted using an organic solvent. Because fusel alcohols are volatile and moderately lipophilic, liquid-liquid extraction coupled with a salting-out agent (NaCl) forces the alcohol into the organic phase, preventing loss during concentration[4]. GC-MS is selected over LC-MS due to the high volatility and low molecular weight (88.15 g/mol ) of 3-methylbutanol-1, which lacks strong chromophores for UV detection.

Step-by-Step Methodology:

-

Cultivation: Grow the fungal strain in a defined minimal medium (e.g., Yeast Nitrogen Base without amino acids) supplemented with a specific nitrogen source to control Ehrlich pathway activation. Harvest at various optical densities (OD600).

-

Separation: Centrifuge the culture at 5,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm membrane to ensure a cell-free matrix.

-

Salting-Out Extraction: Add 20% (w/v) NaCl to the cell-free supernatant to decrease the aqueous solubility of the fusel alcohols.

-

Solvent Partitioning: Add an equal volume of high-purity ethyl acetate. Vortex vigorously for 5 minutes, then centrifuge at 3,000 × g for phase separation.

-

Concentration: Collect the upper organic layer. Dry over anhydrous sodium sulfate ( Na2SO4 ) and gently concentrate under a gentle stream of ultra-pure nitrogen gas.

-

GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., DB-WAX). Program the oven temperature to hold at 40°C for 2 min, ramp at 10°C/min to 200°C. Identify 3-methylbutanol-1 via its mass fragmentation pattern (m/z 55, 70) and quantify against an internal standard (e.g., 1-pentanol).

Protocol B: Morphogenesis Bioassay and Transcriptional Validation

Causality & Rationale: Morphological changes can sometimes be artifacts of environmental stress (e.g., pH shifts or solvent toxicity). To validate that 3-methylbutanol-1 acts as a true signaling molecule, transcriptional activation of downstream targets must be confirmed. By using a cyr1 (adenylate cyclase) or flo8 deletion mutant as a negative control, researchers can prove that the phenotypic shift relies on the specific cAMP-PKA signaling cascade rather than generalized stress.

Step-by-Step Methodology:

-

Strain Preparation: Prepare wild-type (WT) strains alongside isogenic signaling mutants (e.g., Δflo8 or Δcyr1 ).

-

Exogenous Spiking: Inoculate strains into a defined minimal medium containing a non-amino acid nitrogen source (e.g., ammonium sulfate) to suppress endogenous fusel alcohol production. Spike the media with synthetic 3-methylbutanol-1 at physiological concentrations determined from Protocol A (e.g., 2 mM).

-

Phenotypic Observation: Incubate at 30°C (for S. cerevisiae) or 37°C (for C. albicans). Monitor the yeast-to-hyphae transition or pseudohyphal growth via differential interference contrast (DIC) microscopy over 24-48 hours.

-

RNA Extraction: Harvest cells at mid-log phase (prior to visible hyperfilamentation to capture early transcriptional events). Extract total RNA using a hot acid-phenol method.

-

RT-qPCR: Synthesize cDNA and perform qPCR targeting the FLO11 gene (or species-specific adhesin equivalent), normalizing against a housekeeping gene (e.g., ACT1).

-

Validation: A self-validating result will show a dose-dependent upregulation of FLO11 in the WT strain, with complete abrogation of this response in the Δflo8 mutant.

Implications for Drug Development and Biocatalysis

Understanding the role of 3-methylbutanol-1 in quorum sensing opens two major translational avenues:

-

Antifungal Drug Development: In pathogenic fungi like C. albicans, biofilm formation is a primary driver of drug resistance. By developing small-molecule inhibitors that competitively bind to the putative fusel alcohol receptors or disrupt the cAMP-PKA cascade, pharmacologists can effectively "deafen" the fungi to their own QSMs, preventing biofilm maturation and rendering them susceptible to traditional antifungals[1].

-

Industrial Biocatalysis: In fermentation and biocatalysis, managing the quorum state of yeast cells is critical for maximizing yield[3]. By artificially modulating the concentration of 3-methylbutanol-1 in bioreactors, bioengineers can induce controlled flocculation and self-immobilization of yeast populations. This architectural stability enhances the robustness of the biocatalyst against environmental stressors, improving the efficiency of continuous fermentation processes[3].

References

-

Quorum Sensing as a Trigger That Improves Characteristics of Microbial Biocatalysts Source: MDPI URL:[Link]

-

Dual identities for various alcohols in two different yeasts Source: NIH / Taylor & Francis URL:[Link]

-

Quorum sensing activity in Ophiostoma ulmi: effects of fusel oils and branched chain amino acids on yeast-mycelium dimorphism Source: UNL Digital Commons URL:[Link]

-

Quorum sensing mechanisms in fungi Source: ResearchGate / AIMS Press URL:[Link]

-

Fungal Quorum-Sensing Molecules and Inhibitors with Potential Antifungal Activity Source: NIH / PMC URL:[Link]

Sources

Methodological & Application

Application Note: High-Yield Genomic DNA Extraction Utilizing Phenol-Chloroform-Isoamyl Alcohol (PCI) Phase Separation

Introduction

The Phenol-Chloroform-Isoamyl Alcohol (PCI) extraction remains a gold-standard methodology for nucleic acid isolation, particularly when high-molecular-weight genomic DNA is required for downstream applications such as long-read sequencing, complex cloning, or archival storage[1]. While solid-phase reversible immobilization (SPRI) and silica-spin columns dominate automated, high-throughput workflows, liquid-liquid organic extraction provides unparalleled removal of severe proteinaceous and lipid contaminants from complex biological matrices[2].

As a Senior Application Scientist, I emphasize that mastering this protocol requires moving beyond rote memorization of steps. Success depends on a deep mechanistic understanding of biphasic thermodynamics, pH-dependent solubility, and enzymatic causality.

Mechanistic Principles of Phase Separation

The efficacy of PCI extraction relies entirely on the differential solubility of biomolecules in biphasic aqueous-organic systems[3].

-

Phenol's Denaturing Power: Phenol is a non-polar organic solvent that rapidly denatures proteins by disrupting hydrogen bonds and hydrophobic interactions. It forces the hydrophobic cores of proteins to turn outward, causing them to partition into the organic phase or precipitate as a coagulated mass at the interphase[3].

-

Chloroform's Density Gradient: Phenol alone has a density (1.07 g/cm³) too close to that of water, which can lead to phase inversion or poor separation. Chloroform (1.49 g/cm³) is added to drastically increase the density of the organic phase, ensuring the aqueous DNA-containing layer remains cleanly on top[1]. Furthermore, chloroform denatures lipids and aids in stripping residual phenol from the aqueous phase[3].

-

Isoamyl Alcohol (IAA) as a Stabilizer: During vigorous mixing, proteinaceous lysates tend to foam. IAA acts as a potent anti-foaming agent, preventing severe emulsification and stabilizing the critical interphase[3][4].

-

The pH Dependency (Critical Factor): The partitioning of nucleic acids is strictly pH-dependent. At pH 8.0, the phosphate backbone of DNA is fully deprotonated and highly polar, forcing it into the aqueous phase[5]. Conversely, at an acidic pH (e.g., pH 4.5), DNA is neutralized and partitions into the organic phase, isolating only RNA in the aqueous phase[1].

Experimental Workflow

Workflow of Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA extraction and phase separation.

Reagent Formulations and Functional Roles

| Reagent | Formulation | Mechanistic Role |

| Phenol | Equilibrated with Tris-HCl (pH 8.0) | Denatures proteins by exposing hydrophobic cores; drives lipids into the organic phase[3]. |

| Chloroform | 100% (or 24:1 with IAA) | Increases organic phase density (1.49 g/cm³); strips residual phenol from the aqueous layer[1]. |

| Isoamyl Alcohol (IAA) | 1 part per 24 parts Chloroform | Anti-foaming agent; minimizes emulsification at the proteinaceous interphase[4]. |

| Sodium Acetate | 3 M, pH 5.2 (1/10th volume) | Provides Na⁺ ions to neutralize the negatively charged DNA phosphate backbone, enabling precipitation[4]. |

| Ethanol | 100% (Ice-cold, 2-2.5x volume) | Lowers the dielectric constant of the solution, forcing neutralized DNA out of solution[2]. |

Detailed Step-by-Step Protocol

Phase 1: Cell Lysis and Deproteinization

-

Lysis: Resuspend the cell or tissue pellet in an appropriate lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS). Causality: SDS facilitates membrane lysis and unfolds proteins, while EDTA chelates Mg²⁺ to permanently deactivate endogenous DNases[2].

-

Enzymatic Digestion: Add Proteinase K to a final concentration of 100–400 µg/mL. Incubate at 50–55°C for 1–12 hours depending on tissue complexity.

-

RNase Treatment: Add RNase A (10 µg/mL) and incubate at 37°C for 30 minutes.

-

Crucial Insight: RNase A must be degraded by Proteinase K before the PCI extraction step. RNase A is uniquely robust and retains its DNA-binding activity even in highly denaturing phenol-chloroform mixtures. Intact RNase A can form stable complexes with DNA and drag it into the organic phase, resulting in catastrophic, unexpected DNA loss[6].

-

Phase 2: Organic Phase Separation

-

PCI Addition: In a chemical fume hood, add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1, equilibrated to pH 8.0) to the lysate[7].

-

Emulsification: Mix by gentle, continuous inversion for 3–5 minutes until a milky emulsion forms. Causality: Gentle inversion maximizes the surface area between the aqueous and organic phases for efficient protein partitioning without shearing high-molecular-weight DNA[4]. Do not vortex if fragments >10 kb are desired.

-

Centrifugation: Centrifuge at 16,000 × g for 5–10 minutes at room temperature to force phase separation[7].

-

Aqueous Transfer: Carefully aspirate the upper aqueous phase and transfer it to a fresh microcentrifuge tube. Caution: Do not disturb the white proteinaceous interphase. Leaving 5–10% of the aqueous phase behind is vastly preferable to contaminating the sample with phenol or denatured protein[1].

Phase 3: Chloroform Wash and Precipitation

-

Chloroform Wash: Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the recovered aqueous phase. Mix by inversion and centrifuge at 16,000 × g for 5 minutes. Causality: This step extracts any trace phenol carryover from the aqueous phase, which would otherwise inhibit downstream enzymatic reactions (like PCR or restriction digests)[4][8].

-

Precipitation: Transfer the purified aqueous phase to a new tube. Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2 to 2.5 volumes of ice-cold 100% Ethanol[7][8].

-

Incubation & Pelleting: Incubate at -20°C for at least 30 minutes. Centrifuge at 16,000 × g for 20–30 minutes at 4°C to pellet the DNA[7].

-

Washing: Carefully decant the supernatant. Add 500 µL of 70% Ethanol to wash the pellet (removes co-precipitated salts). Centrifuge for 5 minutes, then decant[7].

-

Resuspension: Air-dry the pellet for 5–10 minutes. Do not over-dry, as completely desiccated high-molecular-weight DNA becomes highly insoluble[9]. Resuspend gently in 10 mM Tris-HCl (pH 8.0) or TE buffer[7].

Self-Validating Quality Control & Troubleshooting

A robust protocol must be self-validating. Use UV-Vis spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis to assess the integrity of your extraction.

| Metric / Observation | Target Value | Mechanistic Cause of Failure | Corrective Action |

| A260/280 Ratio | 1.8 – 2.0 | < 1.8: Indicates protein or phenol contamination.> 2.0: Indicates RNA contamination. | Perform an additional Chloroform wash for phenol. Treat with RNase A for RNA. |

| A260/230 Ratio | 2.0 – 2.2 | < 2.0: Indicates chaotropic salt, carbohydrate, or residual phenol carryover. | Reprecipitate DNA; wash the pellet twice with 70% Ethanol. |

| Low DNA Yield | Sample-dependent | DNA partitioned into the organic phase due to acidic pH or intact RNase A binding. | Ensure Phenol is strictly equilibrated to pH 8.0. Pre-digest RNase A with Proteinase K. |

| Smear on Agarose Gel | High MW band | Mechanical shearing during mixing or endogenous nuclease degradation. | Mix by gentle inversion (no vortexing). Ensure EDTA is present in the lysis buffer. |

References

-

Phenol-Chloroform Isoamyl alcohol (PCI) DNA extraction and Ethanol Precipitation. Tishk International University (tiu.edu.iq). 3

-

Phenol–chloroform extraction. Wikipedia. 1

-

Phenol-Chloroform Method of DNA Extraction. Microbe Notes. 4

-

Phenol-Chloroform Extraction. Herman Lab, University of Nebraska–Lincoln. 8

-

How to Use the Phenol Chloroform Extraction Method. MP Biomedicals. 7

-

Bacterial DNA Extraction Using Individual Enzymes and Phenol/Chloroform Separation. National Institutes of Health (NIH). 9

-

Isolation of Nucleic acids. University of Trieste (units.it). 5

-

Unexpected DNA Loss Mediated by the DNA Binding Activity of Ribonuclease A. National Institutes of Health (NIH). 6

-

DNA Isolation and Extraction Techniques: Methods, Applications, and Challenges. Iconic Research and Engineering Journals. 2

-

DNA Extraction from Beef Harboring Sarcocystis spp. Open Academic Journals Index.

Sources

- 1. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]

- 2. irejournals.com [irejournals.com]

- 3. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 4. microbenotes.com [microbenotes.com]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Unexpected DNA Loss Mediated by the DNA Binding Activity of Ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mpbio.com [mpbio.com]

- 8. Phenol-Chloroform Extraction | Herman Lab | Nebraska [hermanlab.unl.edu]

- 9. Bacterial DNA Extraction Using Individual Enzymes and Phenol/Chloroform Separation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Formulating and Validating 1-Pentanol as a Co-Solvent in Advanced Diesel Fuel Blends

Target Audience: Researchers, Chemical Formulation Scientists, and Energy/Materials Engineers. (Cross-Disciplinary Context: Much like drug development professionals rely on precise excipient and co-solvent dynamics to stabilize active pharmaceutical ingredients (APIs) in liquid formulations, energy scientists face a parallel challenge. Stabilizing complex, multi-phase biofuel mixtures requires rigorous thermodynamic profiling and phase-stability validation to ensure efficacy and safety.)

Mechanistic Rationale: 1-Pentanol as a Phase-Stabilizing Co-Solvent

The transition toward low-carbon internal combustion relies heavily on oxygenated biofuels like methanol and ethanol. However, these lower alcohols suffer from poor miscibility with non-polar diesel, leading to severe phase separation, particularly at lower temperatures[1].

1-Pentanol ( C5H11OH ) serves as an ideal bridging co-solvent. Due to its semi-polar nature—comprising a longer non-polar hydrocarbon chain and a polar hydroxyl group—it effectively reduces the interfacial tension between diesel and lower-carbon alcohols (or biodiesels), preventing phase separation and ensuring a thermodynamically stable, single-phase mixture[2]. Furthermore, 1-pentanol possesses a higher cetane number and nearly 30% higher energy density than ethanol, which mitigates the severe ignition delay and power loss typically associated with lower-alcohol fuel blends[3].

Physicochemical Profiling

Understanding the baseline properties of 1-pentanol relative to other solvents is critical for predicting formulation behavior and engine dynamics.

Table 1: Comparative Physicochemical Properties of Base Fuels and Co-Solvents

PropertyConventional DieselMethanolEthanol1-PentanolChemical Formula C8 C25 CH3OH C2H5OH C5H11OH Density at 20°C ( kg/m3 )~830792789815Kinematic Viscosity at 40°C ( mm2/s )2.5 - 3.50.591.132.89Cetane Number45 - 55< 55 - 8~20Lower Heating Value (MJ/kg)~43.020.126.834.8Latent Heat of Vaporization (kJ/kg)~2501100840308 (Data synthesized from comparative fuel property studies[4],[3])

Formulation & Validation Workflows

The following diagram maps the critical path from base fuel dehydration to final emission profiling.

Workflow for formulating and validating 1-pentanol-stabilized diesel fuel blends.

Standardized Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Splash-Blending for Ternary Fuel Formulation

-

Component Dehydration: Pre-treat all base fuels (diesel, methanol/biodiesel) and 1-pentanol using 3Å molecular sieves to eliminate trace water, which acts as a nucleating agent for phase separation.

-

Volumetric Titration: In a temperature-controlled, sealed vessel (20–22°C), add the base diesel fuel. Gradually introduce the secondary oxygenated fuel (e.g., methanol or waste-oil biodiesel).

-

Co-Solvent Integration: Introduce 1-pentanol dropwise while subjecting the mixture to continuous magnetic stirring at 500 RPM to overcome localized concentration gradients.

-

Equilibration: Seal the vessel to prevent hygroscopic moisture absorption and allow the mixture to equilibrate for a minimum of 30 minutes.

Protocol B: Phase Stability and Macroscopic Homogeneity Testing

-

Laser Scattering (Tyndall Test): Transfer the formulated blend to a transparent borosilicate glass vial. Pass a 5mW laser beam (e.g., 532 nm) through the vial. A clear beam path indicates a macroscopically homogeneous true solution. Heavy scattering indicates micro-emulsion formation or impending phase separation. Self-Validation: If scattering occurs, return to Protocol A and increase the 1-pentanol volumetric fraction.

-

Thermal Cycling: Subject the validated vials to a cooling bath at 0°C for 72 hours. Observe for cloud point phenomena or the formation of a gel phase, which can occur at freezing temperatures if the co-solvent ratio is insufficient[4].

Protocol C: Engine Performance Evaluation

-

Baseline Establishment: Run the Common Rail Direct Injection (CRDI) or Compression Ignition (CI) engine on 100% reference diesel (D100) until steady-state operating temperatures (oil and coolant) are achieved.

-

Blend Introduction: Purge the fuel lines and introduce the 1-pentanol blend.

-

Load Testing: Operate the engine at a constant speed (e.g., 2000 RPM) across varying brake mean effective pressure (BMEP) loads (25%, 50%, 75%, 100%).

-

Data Acquisition: Continuously log performance metrics and route exhaust gases through a multi-gas analyzer.

Causality in Engine Performance & Emissions

The integration of 1-pentanol directly alters the combustion thermodynamics, leading to specific performance and emission trade-offs:

-

Brake Specific Fuel Consumption (BSFC): BSFC typically elevates with the addition of 1-pentanol. Because its Lower Heating Value (LHV) is lower than that of pure diesel (34.8 MJ/kg vs ~43.0 MJ/kg), the engine management system must inject a larger fuel mass to achieve the equivalent mechanical power output[5].

-

Nitrogen Oxides (NOx) Suppression: 1-Pentanol has a significantly higher latent heat of vaporization (308 kJ/kg) compared to diesel (~250 kJ/kg). During injection, the evaporation of 1-pentanol absorbs substantial thermal energy, creating a localized in-cylinder cooling effect. This reduction in peak combustion temperature exponentially suppresses the formation of thermal NOx[6],[2].

-

CO, HC, and Smoke Opacity: At low engine loads, the cooling effect and slightly lower cetane number of 1-pentanol can lead to incomplete combustion, which may increase Carbon Monoxide (CO) and unburned Hydrocarbon (HC) emissions[7]. However, under demanding high-load conditions, the fuel-bound oxygen provided by 1-pentanol promotes highly efficient, soot-free combustion, yielding dramatic reductions (up to 74%) in smoke opacity[8].

References

-

Experimental assessment of a CI engine operating with 1-pentanol/diesel fuel blends DergiPark[Link]

-

Determination of the Optimum Blend Ratio of Diesel, Waste Oil Derived Biodiesel and 1-Pentanol Using the Response Surface Method MDPI / PSE Community [Link]

-

Performance and Emission Characteristics of n-Pentanol–Diesel Blends in a Single-Cylinder CI Engine RePEc / MDPI [Link]

-

Performance and Emission Characteristics of n-Pentanol–Diesel Blends in a Single-Cylinder CI Engine MDPI [Link]

-

Utilization of Pentanol as Biofuels in Compression Ignition Engines Frontiers in Energy Research[Link]

-

Effects of compression ratio on thermodynamic and sustainability parameters of a diesel engine fueled with methanol/diesel fuel blends containing 1-pentanol as a co-solvent Bozok University / Fuel[Link]

-

Alcohol-diesel fuel blends and their effect in performance and exhaust emissions ICREPQ [Link]

-

A comparative analysis of n-butanol/diesel and 1-pentanol/diesel blends in a compression ignition engine ResearchGate / Fuel [Link]

-

Determination of the Optimum Blend Ratio of Diesel, Waste Oil Derived Biodiesel and 1-Pentanol Using the Response Surface Method MDPI [Link]

-

Comparisons of the Emissions of Ethanol/Diesel and n-Pentanol/Diesel Fuel Blends: Engine Test and Kinetic Modeling Study IEEE Xplore[Link]

Sources

- 1. Effects of compression ratio on thermodynamic and sustainability parameters of a diesel engine fueled with methanol/diesel fuel blends containing 1-pentanol as a co-solvent | AVESİS [avesis.bozok.edu.tr]

- 2. mdpi.com [mdpi.com]

- 3. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]

- 4. icrepq.com [icrepq.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. International Journal of Automotive Science And Technology » Submission » Experimental assessment of a CI engine operating with 1-pentanol/diesel fuel blends [dergipark.org.tr]

- 8. Performance and Emission Characteristics of n-Pentanol–Diesel Blends in a Single-Cylinder CI Engine [ideas.repec.org]

Application Note: Scalable Synthesis and Purification of Isoamyl Acetate via Fischer Esterification

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: 3-Methyl-1-butanol (Isoamyl alcohol) esterification with Glacial Acetic Acid

Executive Summary & Process Rationale

Isoamyl acetate (3-methylbutyl ethanoate) is a critical short-chain ester utilized extensively in flavorings, fragrances, and as a specialized solvent in pharmaceutical development[1]. This application note details a robust, self-validating protocol for the acid-catalyzed Fischer-Speier esterification of 3-methyl-1-butanol with glacial acetic acid[1][2]. Rather than merely outlining steps, this guide emphasizes the thermodynamic and kinetic causality behind reagent selection, in-process self-validation checkpoints, and downstream purification strategies.

Mechanistic Principles & Causality

The synthesis relies on a nucleophilic acyl substitution pathway[3]. Because the Fischer esterification is entirely reversible, the reaction exists in a state of thermodynamic equilibrium[2][4].

Causality in Reaction Design:

-

Equilibrium Shifting: Le Chatelier’s principle dictates that to maximize the yield of the ester, the equilibrium must be driven forward. We utilize an excess of glacial acetic acid rather than the alcohol. Acetic acid is selected as the excess reagent because it is significantly cheaper and, crucially, highly water-soluble, making it easily removable during downstream aqueous washes[2][4]. 3-Methyl-1-butanol acts as the limiting reagent, ensuring maximum conversion of the more valuable substrate[1].

-

Catalytic Activation: The reaction rate of direct esterification is inherently slow. A strong protic acid catalyst (concentrated sulfuric acid) is introduced to lower the activation energy[3][4]. The catalyst serves a dual mechanistic purpose: it protonates the carbonyl oxygen of acetic acid to increase its electrophilicity, and it later facilitates the elimination of water from the unstable tetrahedral intermediate[2][3].

Mechanistic pathway of Fischer esterification forming isoamyl acetate.

Reagent Selection & Stoichiometry

To ensure a highly controlled reaction environment, precise stoichiometric ratios must be maintained.

Table 1: Reagent Properties and Stoichiometric Ratios

| Reagent | Role | MW ( g/mol ) | Density (g/mL) | BP (°C) | Equivalents |

| 3-Methyl-1-butanol | Limiting Reagent | 88.15 | 0.81 | 131 | 1.0 |

| Glacial Acetic Acid | Excess Reactant | 60.05 | 1.05 | 118 | 1.5 - 2.0 |

| Sulfuric Acid (conc.) | Protic Catalyst | 98.08 | 1.84 | 337 | Catalytic |

| Isoamyl Acetate | Target Product | 130.19 | 0.87 | 142 | 1.0 (Theoretical) |

Self-Validating Experimental Protocol

This workflow is designed so that each phase provides visual or physical feedback to the scientist, confirming the success of the step before proceeding.

Step 1: Reaction Setup and Reflux

-